molecular formula C7H6N2O3 B1606718 2-Amino-5-nitrobenzaldehyde CAS No. 56008-61-8

2-Amino-5-nitrobenzaldehyde

Cat. No. B1606718
CAS RN: 56008-61-8
M. Wt: 166.13 g/mol
InChI Key: BXXBQHFYNFGHNG-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-nitrobenzaldehyde is 1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 . The InChI key is BXXBQHFYNFGHNG-UHFFFAOYSA-N . Further structural analysis or visualization is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

2-Amino-5-nitrobenzaldehyde is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Thiazole-based Schiff Base Derivatives

2-Amino-5-nitrobenzaldehyde is used in the synthesis of thiazole-based Schiff base compounds . These compounds have significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Antibacterial Activity

Thiazole-based Schiff base compounds synthesized using 2-Amino-5-nitrobenzaldehyde have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antioxidant Activity

Some of these compounds have displayed better DPPH radical scavenging potency compared to ascorbic acid . This indicates their potential as antioxidant agents .

DNA Gyrase B Binding Affinity

The synthesized compounds have shown binding affinity against DNA gyrase B . This suggests their potential use in the development of antibacterial therapeutics .

Human Peroxiredoxin 5 Binding Affinity

Some compounds have displayed binding affinity against human peroxiredoxin 5 . This suggests their potential use in the development of antioxidant agents .

Synthesis of Nickel Complexes

2-Amino-5-nitrobenzaldehyde is used in the synthesis of novel Schiff base ligand and its nickel binuclear complexes . These complexes have been studied for their efficiency towards antimicrobial activity .

Environmental Impact

The compound has been studied for its environmental impact, including bioaccumulation estimates, volatilization from water, and removal in wastewater treatment .

Spectral and Electrochemical Studies

Nickel binuclear complexes synthesized using 2-Amino-5-nitrobenzaldehyde have been studied by elemental analysis, molar conductance, IR, electronic, and electrochemical studies .

properties

IUPAC Name

2-amino-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXBQHFYNFGHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299362
Record name 2-amino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzaldehyde

CAS RN

56008-61-8
Record name 2-Amino-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56008-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 129607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56008-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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